molecular formula C19H18ClN3O4 B11374759 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11374759
M. Wt: 387.8 g/mol
InChI Key: MKKMHTPRPDOHIK-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and propoxyphenyl groups, as well as an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Clemmensen Reduction: This step reduces the acyl group to an alkane.

    Nitration: This step introduces a nitro group to the benzene ring.

    Reduction: This step converts the nitro group to an amine.

    Bromination: This step introduces a bromine atom to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-10-26-14-7-4-12(5-8-14)17-18(23-27-22-17)21-19(24)13-6-9-16(25-2)15(20)11-13/h4-9,11H,3,10H2,1-2H3,(H,21,23,24)

InChI Key

MKKMHTPRPDOHIK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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